3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-5-4-10-21-12-14(20-18(13)21)8-9-19-26(22,23)15-6-7-16(24-2)17(11-15)25-3/h4-7,10-12,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDTVJAEGWUMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through a multicomponent reaction involving a suitable pyridine derivative, an aldehyde, and an amine under acidic conditions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ...
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups on the benzene ring can be oxidized to form hydroxyl groups.
Reduction: : The imidazo[1,2-a]pyridine core can be reduced to form a simpler pyridine derivative.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives of the benzene ring.
Reduction: : Formation of pyridine derivatives with reduced complexity.
Substitution: : Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its sulfonamide group is particularly useful in designing enzyme inhibitors.
Medicine
In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound could potentially be developed into a new class of antibiotics or used in drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
2,5-Dimethoxy-N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide ()
- Molecular Formula : C₂₂H₂₁N₃O₄S (MW: 423.487)
- Key Differences :
- Substituent Positions : 2,5-Dimethoxy vs. 3,4-dimethoxy on the benzene ring.
- Linker : Direct attachment to a phenyl group vs. an ethyl linker.
- Implications :
- The 2,5-dimethoxy arrangement creates a meta-substitution pattern, reducing electron density compared to the para-substituted 3,4-dimethoxy analog. This may alter binding affinity in target proteins.
- The phenyl linker may reduce solubility due to increased hydrophobicity compared to the ethyl group .
5-Fluoro-2-Methoxy-N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide ()
- Molecular Formula : C₂₁H₁₈FN₃O₃S (MW: 411.5)
- Key Differences :
- Substituents : A fluoro atom at position 5 and methoxy at position 2 vs. 3,4-dimethoxy.
- Linker : Direct phenyl attachment vs. ethyl linker.
- Implications :
Core Structure Variations
Imidazo[1,2-a]pyridines with Alkynyl/Phenethyl Substituents ()
- Example : 2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine (Compound 23)
- Molecular Formula : C₂₄H₂₀N₃O₂ (MW: 382.44)
- Key Differences :
- Lack of sulfonamide group; instead, an amine at position 6.
- Phenylethynyl substituent increases rigidity.
- Implications :
Physicochemical Properties
- The 3,4-dimethoxy groups contribute to higher hydrogen-bonding capacity compared to the 5-fluoro analog .
Biological Activity
3,4-Dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in pharmaceutical research. Its structure includes a sulfonamide moiety, a dimethoxy group, and an imidazo[1,2-a]pyridine fragment, which is known for its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H21N3O4S
- Molecular Weight : 423.5 g/mol
- CAS Number : 724740-10-7
The primary biological activity of 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is attributed to its modulation of the TRPM8 receptor (transient receptor potential melastatin subfamily type 8). This receptor plays a crucial role in pain sensation and thermoregulation. Modulators of TRPM8 are being investigated for their potential therapeutic applications in conditions such as inflammatory pain and neuropathic pain.
Biological Activity Overview
The compound exhibits various biological activities that can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds and their implications for drug development:
-
TRPM8 Receptor Studies :
- Research indicates that compounds similar to 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide have been effective in modulating TRPM8 activity. For example, the compound 4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenylsulfonamide demonstrated significant TRPM8 modulation capabilities.
-
Comparative Analysis :
- A comparative study highlighted the differences in biological activity among structurally related compounds. For instance, N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide showed potential analgesic properties but lacked the sulfonamide group present in our compound, indicating the importance of specific structural features for activity.
- Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
